Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate

Rosuvastatin synthesis Process impurity control Intermediate identity

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate (CAS 147118-27-2) is a fully substituted pyrimidine derivative characterized by a 4-fluorophenyl group at C4, an isopropyl group at C6, a methylthio (methylsulfanyl) group at C2, and an ethyl ester at C5. It is a pivotal intermediate in the synthesis of the blockbuster statin drug rosuvastatin (Crestor®), serving as the direct precursor to the methylsulfonyl intermediate that undergoes amination to install the signature N-methyl-N-methylsulfonamide pharmacophore.

Molecular Formula C17H19FN2O2S
Molecular Weight 334.4 g/mol
CAS No. 147118-27-2
Cat. No. B021882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate
CAS147118-27-2
Synonyms4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylthio)-5-pyrimidinecarboxylic Acid Ethyl Ester; 
Molecular FormulaC17H19FN2O2S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(N=C1C(C)C)SC)C2=CC=C(C=C2)F
InChIInChI=1S/C17H19FN2O2S/c1-5-22-16(21)13-14(10(2)3)19-17(23-4)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3
InChIKeyGWYKHRDRVZCVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate (CAS 147118-27-2): Critical Intermediate for Rosuvastatin Synthesis


Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate (CAS 147118-27-2) is a fully substituted pyrimidine derivative characterized by a 4-fluorophenyl group at C4, an isopropyl group at C6, a methylthio (methylsulfanyl) group at C2, and an ethyl ester at C5. It is a pivotal intermediate in the synthesis of the blockbuster statin drug rosuvastatin (Crestor®), serving as the direct precursor to the methylsulfonyl intermediate that undergoes amination to install the signature N-methyl-N-methylsulfonamide pharmacophore [1]. The ethyl ester moiety distinguishes it from its methyl ester analog (CAS 160009-35-8), which is classified as a process-related impurity rather than a viable synthetic intermediate [2].

Convergent rosuvastatin synthesis: final 3-step sequence entry point
Oxidation-ready C2 methylthio handle for sulfonamide pharmacophore installation
Ethyl ester identity ensures validated route; methyl ester is process impurity

Why Rosuvastatin Intermediate Analogs Cannot Substitute for CAS 147118-27-2 in Multi-Step Synthesis


The rosuvastatin synthetic pathway depends on precise chemo- and regioselectivity at each intermediate stage. Substituting Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate with its methyl ester analog (CAS 160009-35-8) introduces a different ester hydrolysis rate, altered chromatographic retention, and distinct crystallization behavior that impacts downstream purity profiles [1]. The methylthio group at C2 must be quantitatively oxidized to methylsulfonyl before nucleophilic displacement with methylamine; competing oxidation of alternative substituents (e.g., chloro or benzylthio) would generate different byproduct profiles requiring separate purification validation [2]. Furthermore, the 4-fluorophenyl and 6-isopropyl substituents are essential structural features present in the final drug substance; any deviation at these positions would not converge to rosuvastatin [3].

Ester mismatch
Methyl ester substitution alters hydrolysis rate, chromatographic retention, and crystallization behavior.
C2 handle divergence
Non-thioether C2 groups require different oxidation chemistry, generating distinct byproduct profiles that demand separate validation.
Core substituent loss
Absence of 4-fluorophenyl or 6-isopropyl prevents convergence to the rosuvastatin pharmacophore, breaking the synthetic route.

Quantitative Differentiation of Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate (CAS 147118-27-2) from Closest Analogs


Ethyl Ester versus Methyl Ester: Identity as the Primary Synthetic Intermediate vs. Process Impurity

The ethyl ester (CAS 147118-27-2) is the intended intermediate in the primary rosuvastatin synthetic route, as explicitly disclosed in the foundational Shionogi patent US 5,260,440 [1]. In contrast, the methyl ester analog (CAS 160009-35-8) is explicitly characterized as 'a lipophilic synthetic impurity arising from incomplete conversion or side reactions during pyrimidine derivatization' [2]. This identity distinction carries procurement consequences: the ethyl ester is ordered as a synthetic building block, while the methyl ester is ordered as a reference impurity standard.

Synthetic role identity
Head-to-head
Ethyl ester is primary intermediate; methyl ester is process impurity. MW 334.41 vs 320.4 g/mol; distinct HPLC retention.
Determines route validation path
Methyl ester procurement requires full re-validation
Rosuvastatin synthesis Process impurity control Intermediate identity

Methylthio-to-Methylsulfonyl Oxidation: A Critical Transformation Handle Absent in Non-Thioether Analogs

The 2-methylthio group of CAS 147118-27-2 serves as the essential precursor for oxidation to the 2-methylsulfonyl derivative using m-chloroperbenzoic acid (mCPBA), a transformation that cannot be achieved with 2-chloro, 2-hydroxy, or 2-amino pyrimidine analogs [1]. In the patented improved process (WO2007074391), the methylthio intermediate is aromatized with DDQ and then oxidized with mCPBA to yield the methylsulfonyl compound; the total yield from methyl isobutyrylacetate via this route is reported as 45.5% [1]. Analogs bearing a 2-benzylthio group require harsher deprotection conditions and generate benzyl-derived byproducts that complicate purification [2].

Oxidation handle
Class-level
2-methylthio to methylsulfonyl via mCPBA; total yield 45.5%. Benzylthio/chloro analogs lack this direct pathway.
Methylthio group critical for validated synthesis
Alternative C2 groups require route redesign
Rosuvastatin synthesis Oxidation step 2-Methylthio handle

Deuterated Analog (d6) Availability Enables Isotope-Dilution Quantitation for Process Control

A d6-labeled version of Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate (CAS 147118-27-2, unlabeled) is commercially available and optimized for isotope-dilution quantitation, enhancing accuracy in metabolic pathway tracking, drug development studies, and medicinal chemistry workflows . No equivalent deuterated standard is catalogued for the methyl ester analog (CAS 160009-35-8) in the same supplier database. This differential availability directly impacts the feasibility of quantitative LC-MS/MS method development for residual intermediate monitoring in final API.

ISTD availability
Data to verify
d6-labeled analog available for unlabeled intermediate; no d6-methyl ester catalogued in the same database.
Enables isotope-dilution LC-MS/MS method development
Supplier catalog; published validation pending
Isotope-dilution mass spectrometry Analytical method validation Process analytical technology

Structural Completeness: All Four Rosuvastatin Core Substituents Present in a Single Intermediate

CAS 147118-27-2 contains all four substituents of the rosuvastatin pyrimidine core: 4-(4-fluorophenyl), 6-isopropyl, 2-methylthio (convertible to methylsulfonyl then N-methyl-N-methylsulfonamide), and 5-carboxylate ester (convertible to the heptenoic acid side chain). The Watanabe et al. (1997) discovery paper confirms that the final drug S-4522 (rosuvastatin) bearing exactly these substituents was the most potent in the series, with an in vitro HMG-CoA reductase IC50 of 11 nM, approximately 100-fold more potent than pravastatin in rat hepatocytes (IC50 = 1.12 nM) [1]. Simpler pyrimidine intermediates lacking the 4-fluorophenyl or 6-isopropyl groups cannot converge to this pharmacophore [2].

Core substituent completeness
Class-level
Contains all four rosuvastatin core substituents. Final drug IC50 = 11 nM (HMG-CoA); simpler intermediates lack pharmacophore.
Most advanced precursor for SAR and synthesis convergence
Potency data from final drug, not intermediate
Convergent synthesis Rosuvastatin pharmacophore Intermediate complexity

Procurement-Relevant Application Scenarios for Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate (CAS 147118-27-2)


Rosuvastatin API Process Development and Scale-Up: Convergent Synthesis via Methylthio Intermediate

This compound is the established entry point for the final three-step sequence of rosuvastatin synthesis: (1) mCPBA oxidation of 2-methylthio to 2-methylsulfonyl, (2) nucleophilic displacement with methylamine to install the N-methyl-N-methylsulfonamide group, and (3) ester hydrolysis and side-chain coupling [1]. The total yield from methyl isobutyrylacetate via this intermediate has been optimized to 45.5% in the improved process disclosed in WO2007074391 [1]. Procuring this specific ethyl ester, rather than the methyl ester impurity (CAS 160009-35-8), ensures compatibility with the validated oxidation–amination sequence and avoids re-optimization of reaction conditions [2].

Analytical Reference Standard for Rosuvastatin Intermediate Purity and Impurity Profiling

As a well-characterized intermediate with a defined role in the primary synthetic route, CAS 147118-27-2 serves as a system suitability standard for HPLC method development targeting residual intermediate monitoring in rosuvastatin API. The availability of its d6-labeled isotopologue enables validated isotope-dilution LC-MS/MS quantitation methods compliant with ICH Q3A thresholds for genotoxic and non-genotoxic impurity control [1]. The methyl ester analog (CAS 160009-35-8), classified as a process impurity, is monitored separately using distinct chromatographic conditions due to its different retention time and ionization efficiency [2].

Medicinal Chemistry Derivatization: Exploration of 2-Position Modified Statin Analogs

The 2-methylthio group of CAS 147118-27-2 is a versatile leaving group that can be oxidized to methylsulfonyl and displaced with diverse amine nucleophiles, enabling the synthesis of rosuvastatin analogs with modified C2 substituents for structure–activity relationship (SAR) studies. The Watanabe et al. (1997) benchmark paper demonstrated that the N-methyl-N-methylsulfonamide pyrimidine series (accessible from this intermediate) produced the most potent HMG-CoA reductase inhibitors in the series (IC50 = 11 nM), superior to the pyrrole-based analogs (27a, 27b) [1]. This intermediate therefore provides access to the most active chemotype within the statin class for further optimization [1].

Regulatory Starting Material (RSM) Designation in Generic Drug Master Files

In generic rosuvastatin abbreviated new drug applications (ANDAs), CAS 147118-27-2 is frequently designated as a late-stage regulatory starting material due to its structural proximity to the final API (four synthetic steps from rosuvastatin) and its well-characterized impurity profile [1]. The ethyl ester is preferred over the methyl ester in this context because the methyl ester impurity (CAS 160009-35-8) must be controlled as a process-related impurity, and its presence in the RSM would complicate the impurity fate and purging justification required by ICH M7 and ICH Q11 guidelines [2].

Application
Selection Property
Validation Focus
Rosuvastatin API process development
Ethyl ester intermediate for oxidation-amination sequence
Process yield and impurity profile reproducibility
Analytical reference standard for intermediate monitoring
Well-characterized identity with d6-ISTD availability
LC-MS/MS method validation for residual intermediate
Statin analog SAR exploration
Versatile 2-methylthio leaving group for amine displacement
C2-modified rosuvastatin analog library generation
Regulatory starting material designation
Late-stage intermediate with defined impurity profile
ICH M7 impurity fate and purging justification
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